(4-(2-chlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
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Description
(4-(2-chlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H26ClN3O3 and its molecular weight is 415.92. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Its structural features suggest it may act as a ligand for certain receptors or as an inhibitor for certain enzymes .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s possible that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the piperazine moiety in its structure suggests it may have good bioavailability, as piperazine is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-19-3-1-2-4-20(19)25-9-11-26(12-10-25)22(27)18-5-6-21(24-15-18)29-16-17-7-13-28-14-8-17/h1-6,15,17H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDVMRXFJZUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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